molecular formula C6H4F3NO2 B1530676 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1314400-72-0

5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1530676
M. Wt: 179.1 g/mol
InChI Key: WYSJKCJUZUYPGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, but specific data for 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its acidity, solubility, and stability. For instance, the introduction of a formyl group into position “2” of boronic acids, similar to 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, causes a significant increase in acidity .

Scientific Research Applications

Crystal Structure Analysis

5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid's derivatives have been studied for their crystal structures. For instance, the crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, showcases a water-bridged hydrogen-bonding network. This research contributes to understanding the molecular geometry and intermolecular interactions of such compounds, which is crucial in materials science and drug design (Ye & Tanski, 2020).

Synthesis of HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids, structurally related to 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, have been identified as key intermediates in the synthesis of HIV-1 entry inhibitors, such as NBD-11021 and NBD-14010. These compounds play a significant role in developing treatments for HIV (Belov et al., 2017).

Catalysis and Chemical Reactions

Pyrrole-2-carboxylic acid, a compound similar to 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, has been utilized as a ligand in Cu-catalyzed reactions involving primary anilines and aryl halides. This demonstrates its potential in facilitating important chemical transformations (Altman et al., 2008).

Preparation of Novel Compounds

Research has also focused on preparing novel pyrrole derivatives containing a pentafluorosulfanyl group, which could yield compounds with potential utility in various chemical applications. Such explorations expand the scope of compounds available for scientific study and potential industrial applications (Dolbier & Zheng, 2009).

Antiviral Research

Compounds structurally related to 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid have been explored for their potential in antiviral research, particularly in inhibiting HIV-1 fusion and targeting gp41. This indicates the potential of such compounds in developing new antiviral therapies (Jiang et al., 2011).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For related compounds, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSJKCJUZUYPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

CAS RN

1314400-72-0
Record name 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VY Hys, OI Shevchuk, BV Vashchenko… - European Journal of …, 2020 - Wiley Online Library
The synthetic utility of 2‐trifluoromethyl‐1H‐pyrrole as a pharmaceutically relevant platform was demonstrated by the preparation of mono‐ and bifunctional C‐2(5)‐ or C‐3‐substituted …
D Villarón, JE Bos, F Kohl, S Mommer… - The Journal of …, 2023 - ACS Publications
Toward photocontrol of anion transport across the bilayer membrane, stiff-stilbene, which has dimethyl substituents in the five-membered rings, is functionalized with amidopyrrole units. …
Number of citations: 6 pubs.acs.org

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